Acidi carbossimidici e derivati

Carboximidic acids and their derivatives are a class of chemical compounds that play significant roles in various industrial applications, particularly in the pharmaceutical and agricultural sectors. These compounds feature a core structure consisting of a carboxylic acid group (-COOH) attached to an imidoyl (C=NH2) moiety, which confers unique reactivity and functional diversity.

Carboximidic acids are versatile intermediates that can be readily converted into various derivatives through chemical transformations. Common derivatization strategies include esterification, amide formation, and substitution reactions at the imidoyl group or carboxyl group. Such modifications allow for tailored properties and enhanced biological activities, making these compounds valuable in drug synthesis.

In pharmaceuticals, carboximidic acid derivatives are often used as starting materials for synthesizing bioactive molecules due to their ability to form stable linkages with other functional groups. They can act as potent inhibitors of various enzymes or serve as precursors for prodrugs that release active agents upon metabolic conversion.

Agriculturally, these compounds may function as herbicides, fungicides, and insecticides by targeting specific cellular mechanisms in pests and pathogens. Their selective toxicity and broad-spectrum activity make them promising candidates for crop protection formulations.

Overall, carboximidic acids and their derivatives represent a rich area of research with applications spanning multiple fields, driving innovation through their versatile structural features and reactivity profiles.

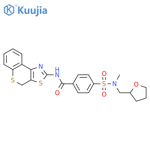

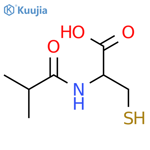

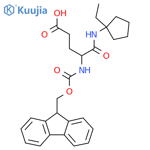

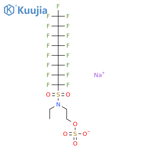

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

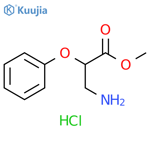

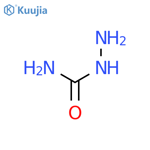

|

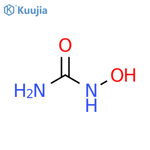

Semicarbazide | 57-56-7 | CH5N3O |

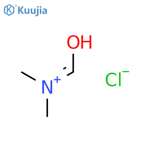

|

Formamide,N,N-dimethyl-, hydrochloride (8CI,9CI) | 3397-76-0 | C3H8ClNO |

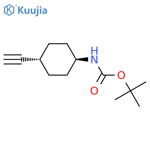

|

tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate | 947141-86-8 | C13H21NO2 |

|

Boc-NH-PEG12-NH2 | 1642551-09-4 | C31H64N2O14 |

|

Hydroxy Urea-13C,15N2 | 1246814-92-5 | CH4N2O2 |

|

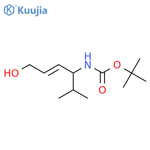

tert-butyl N-(6-hydroxy-2-methylhex-4-en-3-yl)carbamate | 930117-72-9 | C12H23NO3 |

|

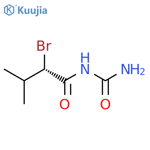

Bromisoval | 496-67-3 | C6H11BrN2O2 |

|

RHC 80267 | 83654-05-1 | C20H34N4O4 |

|

Hydroxyurea | 127-07-1 | CH4N2O2 |

|

carbonimidic acid, dipropyl ester | 6263-28-1 | C7H15NO2 |

Letteratura correlata

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

Fornitori consigliati

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati